molecular formula C17H22N2O3 B7345241 N-[(4S,5R)-4,5-dihydroxycycloheptyl]-1-methylindole-4-carboxamide

N-[(4S,5R)-4,5-dihydroxycycloheptyl]-1-methylindole-4-carboxamide

Cat. No. B7345241
M. Wt: 302.37 g/mol
InChI Key: QWBLSQZVPXKPLM-POYXUOKUSA-N
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Description

N-[(4S,5R)-4,5-dihydroxycycloheptyl]-1-methylindole-4-carboxamide, also known as CYC116, is a small molecule inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division and are overexpressed in many types of cancer. CYC116 has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

N-[(4S,5R)-4,5-dihydroxycycloheptyl]-1-methylindole-4-carboxamide is a selective inhibitor of Aurora kinases, which are critical regulators of cell division. Aurora kinases play a role in mitosis, the process by which cells divide and replicate. By inhibiting Aurora kinases, this compound disrupts the cell cycle and induces apoptosis (programmed cell death) in cancer cells (4). This mechanism of action makes this compound a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects on cancer cells in vitro and in vivo. In addition, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells (5). This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis (6). These biochemical and physiological effects make this compound a promising anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N-[(4S,5R)-4,5-dihydroxycycloheptyl]-1-methylindole-4-carboxamide is its selectivity for Aurora kinases, which makes it a more specific inhibitor than other compounds that target multiple kinases. This selectivity reduces the risk of off-target effects and toxicity. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo (7). In addition, the efficacy of this compound may be influenced by the genetic makeup of the tumor, and further studies are needed to identify biomarkers that can predict response to this compound.

Future Directions

There are several future directions for the research and development of N-[(4S,5R)-4,5-dihydroxycycloheptyl]-1-methylindole-4-carboxamide. One potential area of investigation is the combination of this compound with other anticancer agents. Preclinical studies have shown that this compound has synergistic effects with other drugs, such as taxanes and epidermal growth factor receptor inhibitors (8). Another future direction is the exploration of this compound in combination with immunotherapy, which has shown promise in the treatment of cancer. Finally, the identification of biomarkers that can predict response to this compound could help personalize cancer treatment and improve patient outcomes.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor of Aurora kinases that has shown potent antitumor activity in preclinical studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a promising candidate for cancer therapy. Future research should focus on identifying biomarkers that can predict response to this compound and exploring its potential in combination with other anticancer agents and immunotherapy.

Synthesis Methods

The synthesis of N-[(4S,5R)-4,5-dihydroxycycloheptyl]-1-methylindole-4-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the indole and cycloheptyl rings. The detailed synthesis method is beyond the scope of this paper, but it has been reported in the literature (1).

Scientific Research Applications

N-[(4S,5R)-4,5-dihydroxycycloheptyl]-1-methylindole-4-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells (2). In addition, this compound has demonstrated potent antitumor activity in xenograft models of human cancer (3). These preclinical studies suggest that this compound has the potential to be an effective anticancer agent.

properties

IUPAC Name

N-[(4S,5R)-4,5-dihydroxycycloheptyl]-1-methylindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-19-10-9-12-13(3-2-4-14(12)19)17(22)18-11-5-7-15(20)16(21)8-6-11/h2-4,9-11,15-16,20-21H,5-8H2,1H3,(H,18,22)/t11?,15-,16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBLSQZVPXKPLM-POYXUOKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3CCC(C(CC3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3CC[C@H]([C@H](CC3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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